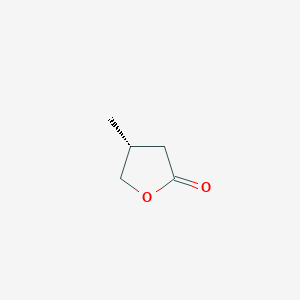

(R)-4-Methyldihydrofuran-2(3H)-one

Vue d'ensemble

Description

®-4-Methyldihydrofuran-2(3H)-one is a chiral lactone compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its furan ring, which is a five-membered oxygen-containing ring, and a methyl group attached to the fourth carbon. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyldihydrofuran-2(3H)-one typically involves the use of chiral catalysts or starting materials to ensure the desired ®-configuration. One common method involves the reduction of 4-methyl-2(3H)-furanone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of 4-methyl-2(3H)-furanone using a chiral catalyst.

Industrial Production Methods: Industrial production of ®-4-Methyldihydrofuran-2(3H)-one often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: ®-4-Methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.

Substitution: The methyl group or other positions on the furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of (R)-4-Methyldihydrofuran-2(3H)-one is its role as an intermediate in the synthesis of pharmaceuticals. It has been identified as a precursor in the development of antiepileptic drugs like Brivaracetam, which modulates neurotransmitter release in the brain .

Anticancer Research

Recent studies have explored the potential of compounds related to this compound in cancer immunotherapy. Computational investigations have indicated that certain derivatives may act as inhibitors of programmed death ligand 1 (PD-L1), a target for cancer treatment . The binding interactions and stability of these compounds suggest they could be developed further for therapeutic use.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its chiral nature, making it useful for creating other chiral molecules with potential biological activity. Its derivatives can be modified to enhance solubility or biological activity, broadening its application scope in synthetic organic chemistry .

Case Study 1: Antiepileptic Drug Development

In a study focusing on the synthesis of Brivaracetam, this compound was highlighted as a crucial intermediate. The research demonstrated how variations in substituents could influence both the pharmacological properties and efficacy of the final drug product .

Case Study 2: Cancer Immunotherapy

A computational study investigated the interactions between this compound derivatives and PD-L1. The findings suggested that these compounds could serve as potential inhibitors, providing a new avenue for cancer treatment strategies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Methyl group at the fourth position | Chiral nature allows for diverse applications |

| (R)-4-Propyldihydrofuran-2(3H)-one | Propyl group at the fourth position | Key intermediate in Brivaracetam synthesis |

| (R)-4-Ethyldihydrofuran-2(3H)-one | Ethyl group at the fourth position | Intermediate length alkyl chain affects reactivity |

Mécanisme D'action

The mechanism of action of ®-4-Methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

(S)-4-Methyldihydrofuran-2(3H)-one: The enantiomer of ®-4-Methyldihydrofuran-2(3H)-one, which has a different three-dimensional arrangement.

4-Methyl-2(3H)-furanone: The non-chiral form of the compound, lacking the specific ®- or (S)-configuration.

Dihydrofuran-2(3H)-one: A similar lactone compound without the methyl group.

Uniqueness: ®-4-Methyldihydrofuran-2(3H)-one is unique due to its chiral nature and specific ®-configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral studies.

Activité Biologique

(R)-4-Methyldihydrofuran-2(3H)-one, also known as a gamma-lactone, is a chiral compound with the molecular formula CHO and a molecular weight of approximately 100.12 g/mol. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical synthesis. Its unique structure, characterized by a five-membered lactone ring and a methyl group at the fourth carbon position, contributes to its diverse chemical properties and biological interactions.

- Molecular Structure : The compound features a five-membered lactone ring.

- Physical State : It is typically a colorless or pale yellow oily liquid.

- Solubility : Slightly soluble in water but highly soluble in organic solvents like ethanol and chloroform.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the context of therapeutic applications. These include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antifungal activity, though specific mechanisms remain to be fully elucidated .

- Potential Antiepileptic Applications : As an intermediate in the synthesis of Brivaracetam, an antiepileptic drug, this compound is being explored for its role in treating epilepsy.

- Interaction with Biological Receptors : Interaction studies have shown that this compound may engage with various receptors or enzymes, influencing their activity and potentially modulating biochemical pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Helmchen's Procedure : A notable method involving the use of monomethyl itaconate as a starting material, leading to high enantiomeric excess (>99% ee) in the final product .

1. Antifungal Activity Assessment

A study conducted on metabolites from Aspergillus terreus isolated new compounds related to this compound. The antifungal activity was assessed using various strains, indicating potential therapeutic applications in treating fungal infections .

2. Synthesis and Applications in Antiepileptic Drugs

Research on the total synthesis of shagenes A and B involved this compound as a key intermediate. This study highlights its potential utility in developing new pharmaceuticals targeting neglected tropical diseases like leishmaniasis .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methylbutyrolactone | Gamma-lactone | Found in natural sources; used as a solvent |

| (3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one | Gamma-lactone | Hydroxyethyl substitution enhances solubility |

| 4-Hydroxy-2-pyridinone | Pyridinone | Exhibits different biological activities |

These compounds share structural similarities but differ significantly in their biological activities and applications.

Propriétés

IUPAC Name |

(4R)-4-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZLTHLQMAFAPA-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.